molecular formula C14H17F3N2O4 B11472240 Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester

Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester

Cat. No.: B11472240
M. Wt: 334.29 g/mol
InChI Key: SKNOMWTZPMUKNL-UHFFFAOYSA-N
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Description

ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE: is a synthetic organic compound characterized by its trifluoromethyl group and ethoxycarbonylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE typically involves the reaction of ethyl 2-amino-3,3,3-trifluoropropanoate with ethyl chloroformate and aniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the ethoxycarbonylamino group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and protein-ligand binding due to its unique trifluoromethyl group.

Industry: In the materials science industry, the compound is explored for its potential use in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The ethoxycarbonylamino group may also participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-(3-TOLUIDINO)PROPANOATE
  • ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[2-(TRIFLUOROMETHYL)ANILINO]PROPANOATE
  • ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-(3-FLUOROANILINO)PROPANOATE

Uniqueness: ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and ethoxycarbonylamino groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C14H17F3N2O4

Molecular Weight

334.29 g/mol

IUPAC Name

ethyl 2-anilino-2-(ethoxycarbonylamino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C14H17F3N2O4/c1-3-22-11(20)13(14(15,16)17,19-12(21)23-4-2)18-10-8-6-5-7-9-10/h5-9,18H,3-4H2,1-2H3,(H,19,21)

InChI Key

SKNOMWTZPMUKNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1)NC(=O)OCC

Origin of Product

United States

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